
Didesmethyl sumatriptan
Overview
Description
Didesmethyl sumatriptan (chemical name: 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide) is a secondary metabolite of sumatriptan, a first-generation triptan used for acute migraine treatment. Its molecular formula is C₁₂H₁₇N₃O₂S, with a molecular weight of 267.35 g/mol and a CAS number of 88919-22-6 . Structurally, it differs from sumatriptan by the removal of two methyl groups (N,N-didemethylation), resulting in a primary amine group on the ethyl side chain (Figure 1). This demethylation occurs via cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP2D6, acting on the intermediate metabolite N-desmethyl sumatriptan .
Mechanism of Action
Target of Action
It’s structurally similar to tryptamine , which is known to interact with various neurotransmitter receptors in the human body .
Mode of Action
Given its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine and its derivatives are known to bind to receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Tryptamine and its derivatives are known to have antioxidant properties , suggesting that they may influence pathways related to oxidative stress.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to tryptamine , it may have similar effects, such as influencing neurotransmission and exhibiting antioxidant properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and methanesulfonamide groups .
Cellular Effects
Given its structure, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide are not well-characterized . The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Biological Activity
Didesmethyl sumatriptan, a metabolite of sumatriptan, has garnered attention due to its biological activity and potential therapeutic effects, particularly in the context of migraine treatment. This article delves into its metabolic pathways, pharmacological properties, and clinical implications based on diverse research findings.
Metabolism of this compound
This compound is primarily formed through the metabolic degradation of sumatriptan. The metabolic pathway involves:
- Oxidative Deamination : Sumatriptan is metabolized by monoamine oxidase A (MAO A), leading to the formation of N-desmethyl sumatriptan, which is further demethylated to produce this compound .
- Cytochrome P450 Enzymes : Recent studies indicate that cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6) also play a role in the metabolism of sumatriptan and its derivatives .
The following table summarizes the metabolic conversion of sumatriptan to its metabolites:
Compound | Metabolic Pathway | Enzyme Involved |
---|---|---|
Sumatriptan | Oxidative Deamination | MAO A |
N-desmethyl sumatriptan | Further Demethylation | CYP1A2, CYP2D6 |
This compound | Result of N-desmethylation | CYP1A2, CYP2D6 |
Pharmacological Activity
This compound exhibits pharmacological properties that are crucial for its therapeutic efficacy:
- Serotonin Receptor Agonism : Like its parent compound, this compound acts as an agonist at serotonin receptors (5-HT_1B and 5-HT_1D), contributing to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release .
- Efficacy in Migraine Treatment : Studies have shown that this compound retains significant activity in alleviating migraine symptoms. It has been observed that higher concentrations lead to enhanced efficacy in pain relief compared to lower concentrations .
Clinical Implications and Case Studies
Clinical studies have explored the effectiveness and safety profile of this compound in treating migraines:
- Efficacy Trials : In a randomized controlled trial involving 37,250 participants, oral sumatriptan (including its metabolites) demonstrated superior efficacy over placebo in achieving pain relief within two hours post-administration . The number needed to treat (NNT) for pain-free status at two hours was reported as 6.1 for the 50 mg dose.
- Adverse Events : While generally well-tolerated, some patients reported mild to moderate adverse events. Serious cardiovascular events were noted but were rare and often associated with pre-existing conditions .
Summary of Findings
The biological activity of this compound is characterized by:
- Metabolic Pathways : Primarily formed through MAO A-mediated oxidative deamination and further demethylation by cytochrome P450 enzymes.
- Pharmacological Effects : Acts as a potent agonist at serotonin receptors, contributing to its effectiveness in migraine treatment.
- Clinical Efficacy : Demonstrated significant therapeutic potential in alleviating migraine symptoms with an acceptable safety profile.
Scientific Research Applications
Pharmacological Properties
Didesmethyl sumatriptan is primarily recognized for its role as a serotonin receptor agonist. It interacts with various serotonin receptors (5-HT_1B and 5-HT_1D), which are crucial in the regulation of vascular tone and neurotransmitter release. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in alleviating migraine symptoms .
Table 1: Comparison of Serotonin Receptor Agonism
Compound | 5-HT_1B Agonism | 5-HT_1D Agonism | Clinical Application |
---|---|---|---|
Sumatriptan | Strong | Strong | Acute migraine treatment |
This compound | Moderate | Moderate | Potential for migraine therapy |
Metabolic Pathways
The metabolism of sumatriptan involves oxidative deamination, primarily mediated by monoamine oxidase A (MAO A) and cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6. This compound is formed as a result of this metabolic process. Studies indicate that this compound exhibits significantly higher degradation rates than sumatriptan itself, particularly when exposed to MAO A .
Table 2: Metabolic Stability of Sumatriptan Derivatives
Compound | MAO A Stability (%) | MAO B Stability (%) |
---|---|---|
Sumatriptan | ~90% after 15 min | ≥99% |
N-desmethyl Sumatriptan | ~80% after 15 min | ≥99% |
This compound | ~70% after 15 min | ≥99% |
Clinical Implications
The pharmacokinetic profile of this compound suggests that it could be a valuable therapeutic agent in managing migraines. Its enhanced permeability and solubility when formulated with cyclodextrins have been shown to improve its bioavailability, making it a candidate for novel drug delivery systems . Furthermore, the lower stability of this compound compared to its parent compound may influence dosing regimens and therapeutic outcomes.
Case Studies and Research Findings
Recent studies have examined the efficacy of this compound in various formulations:
- Transdermal Delivery Systems : Research demonstrated that this compound could be effectively incorporated into transdermal patches, enhancing patient compliance while providing rapid relief from acute migraine attacks .
- Combination Therapies : Clinical trials are exploring the use of this compound in combination with other analgesics to assess synergistic effects on migraine relief. Preliminary results indicate promising outcomes that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Didesmethyl sumatriptan in preclinical studies?
- Methodological Answer : Synthesis typically involves demethylation of sumatriptan using selective enzymatic or chemical agents (e.g., cytochrome P450 isoforms or oxidative reagents). Characterization employs HPLC-MS for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Stability studies under varying pH and temperature conditions are critical to validate storage protocols .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) ensures precision in pharmacokinetic studies. Cross-validation with ELISA or radioimmunoassay is recommended to address matrix interference .
Q. How do researchers assess the metabolic stability of this compound in vitro?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS analysis to identify primary metabolites. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Compare results across species (e.g., human vs. rodent) to predict in vivo behavior .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosing routes, sample collection times). Use population pharmacokinetic modeling (PopPK) to account for inter-individual variability. Replicate key studies with standardized protocols, explicitly reporting covariates like age, sex, and hepatic function .
Q. How can in silico models improve the prediction of this compound’s efficacy in migraine pathophysiology?
- Methodological Answer : Apply molecular docking simulations to evaluate binding affinity to 5-HT₁B/₁D receptors. Validate predictions with ex vivo electrophysiology assays on trigeminal ganglia. Integrate machine learning algorithms trained on clinical trial data to identify biomarkers correlated with therapeutic response .
Q. What strategies address the limited bioavailability of this compound in CNS-targeted delivery?
- Methodological Answer : Develop nanoparticle-based formulations (e.g., lipidic or polymeric carriers) to enhance blood-brain barrier penetration. Test efficacy using in vivo models with telemetric intracranial pressure monitoring. Compare bioavailability via AUC₀–24h measurements in plasma and cerebrospinal fluid .
Q. How do researchers reconcile discrepancies in metabolite profiling across different this compound studies?
- Methodological Answer : Harmonize metabolite identification using high-resolution mass spectrometry (HRMS) libraries and open-access databases (e.g., HMDB). Perform kinetic studies to distinguish primary metabolites from degradation products. Publish raw spectral data in supplementary materials for cross-study validation .
Q. Data Analysis & Synthesis
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound trials?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling data. Apply Bayesian hierarchical models to pool results from small-sample studies. Report effect sizes with 95% credible intervals to quantify uncertainty .
Q. How can systematic reviews critically evaluate the safety profile of this compound?
- Methodological Answer : Follow PRISMA guidelines to screen preclinical and clinical studies. Extract adverse event data using MedDRA terminology, and perform risk-of-bias assessments with tools like SYRCLE or Cochrane RoB 2.0. Use GRADE criteria to rate evidence quality and identify gaps (e.g., long-term neurotoxicity data) .
Q. Ethical & Methodological Considerations
Q. What protocols ensure ethical rigor in human trials involving this compound?
- Methodological Answer : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting. Include diverse participant cohorts to assess sex- and ethnicity-specific responses. Publish trial protocols on registries (e.g., ClinicalTrials.gov ) to enhance transparency .
Comparison with Similar Compounds
Structural and Metabolic Differences
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Metabolic Enzymes | Major Metabolic Pathway(s) |
---|---|---|---|---|
Sumatriptan | C₁₄H₂₁N₃O₂S | 295.40 | CYP1A2, CYP2C19, CYP2D6 | N-demethylation → N-desmethyl sumatriptan |
N-Desmethyl Sumatriptan | C₁₃H₁₉N₃O₂S | 281.38 | CYP1A2, CYP2D6 | Further demethylation → Didesmethyl sumatriptan |
This compound | C₁₂H₁₇N₃O₂S | 267.35 | MAO A | Oxidative deamination to acetaldehyde derivatives |
Zolmitriptan | C₁₆H₂₁N₅O₂ | 315.38 | CYP1A2, MAO A (not a substrate) | N-oxidation, decarboxylation |
Key Observations :
- Unlike zolmitriptan, this compound is a MAO A substrate , making it susceptible to rapid degradation (Table 2) .
Enzymatic Stability and Degradation Rates
Degradation by Monoamine Oxidase A (MAO A):
Compound | Stability After 60-Min Incubation (%) | Degradation Rate (%) |
---|---|---|
Sumatriptan | 75–79 | 21–25 |
N-Desmethyl Sumatriptan | 45–48 | 52–55 |
This compound | 13–15 | 85–87 |
Notes:
- This compound exhibits >85% degradation by MAO A within 60 minutes, far exceeding the rates for sumatriptan and N-desmethyl sumatriptan .
CYP-Mediated Metabolism
Conversion Pathways :
Sumatriptan → N-Desmethyl Sumatriptan :
N-Desmethyl Sumatriptan → this compound :
Enzyme Inhibition Considerations :
- CYP inhibitors (e.g., fluvoxamine) may reduce the formation of this compound, indirectly prolonging sumatriptan’s half-life .
Pharmacokinetic and Pharmacodynamic Implications
- In contrast, sumatriptan itself has low oral bioavailability (~15%) due to first-pass metabolism .
- Receptor Affinity : Sumatriptan primarily targets 5-HT1B/1D receptors for migraine relief. This compound’s receptor-binding profile remains uncharacterized, but its rapid MAO A-mediated degradation likely limits clinical effects .
- Comparative Efficacy : Unlike second-generation triptans (e.g., zolmitriptan), this compound lacks evidence of therapeutic use. Zolmitriptan benefits from improved CNS penetration and a longer half-life (~3 hours vs. sumatriptan’s ~2 hours) .
Properties
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZXKIEJFJMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237424 | |
Record name | Didesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88919-22-6 | |
Record name | 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88919-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE0Q003U63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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